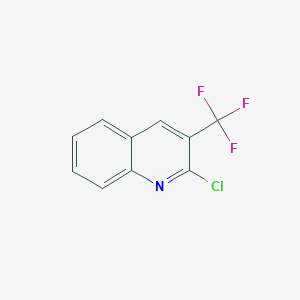
2-氯-3-(三氟甲基)喹啉
描述
2-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . The IUPAC name for this compound is 2-chloro-3-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H . The Canonical SMILES structure is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(trifluoromethyl)quinoline include a molecular weight of 231.60 g/mol , a topological polar surface area of 12.9 Ų , and a complexity of 231 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .科学研究应用
药物开发
像 2-氯-3-(三氟甲基)喹啉这样的化合物中的三氟甲基通常与多种药理活性相关联。该化合物可以作为合成针对各种疾病的药物的先导化合物。例如,三氟甲基存在于多种 FDA 批准的药物中,表明其在药物化学中的重要性 .
有机合成
在合成有机化学中,2-氯-3-(三氟甲基)喹啉是一种有价值的中间体。它可用于构建复杂的分子,特别是在生物活性喹啉衍生物的合成中,这些衍生物在药物发现和开发中至关重要 .
安全和危害
作用机制
Target of Action
Quinoline derivatives have been known to interact with various targets, including topoisomerase 1 and kinases .
Mode of Action
For instance, some quinoline derivatives inhibit topoisomerase 1, an enzyme that alters DNA supercoiling, thereby affecting DNA replication and transcription .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Result of Action
Quinoline derivatives have been known to exhibit various effects at the molecular and cellular level, such as inhibiting enzyme activity, which can lead to changes in cellular processes .
生化分析
Biochemical Properties
2-Chloro-3-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves the binding of 2-Chloro-3-(trifluoromethyl)quinoline to the active site of the enzyme, leading to a decrease in enzyme activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the conditions of the reaction .
Cellular Effects
The effects of 2-Chloro-3-(trifluoromethyl)quinoline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival . Additionally, 2-Chloro-3-(trifluoromethyl)quinoline can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(trifluoromethyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 2-Chloro-3-(trifluoromethyl)quinoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-(trifluoromethyl)quinoline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Chloro-3-(trifluoromethyl)quinoline can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Additionally, high doses of 2-Chloro-3-(trifluoromethyl)quinoline can be toxic, leading to adverse effects such as cell death or tissue damage .
Metabolic Pathways
2-Chloro-3-(trifluoromethyl)quinoline is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in the metabolism of other compounds, leading to changes in the levels of specific metabolites . Additionally, 2-Chloro-3-(trifluoromethyl)quinoline can be metabolized by certain enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(trifluoromethyl)quinoline within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the localization and accumulation of 2-Chloro-3-(trifluoromethyl)quinoline can be affected by its chemical properties, such as its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(trifluoromethyl)quinoline can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-3-(trifluoromethyl)quinoline may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may localize to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUURLGTUPTFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650537 | |
| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-86-4 | |
| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25199-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
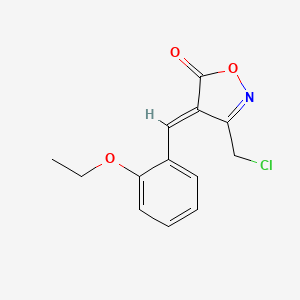
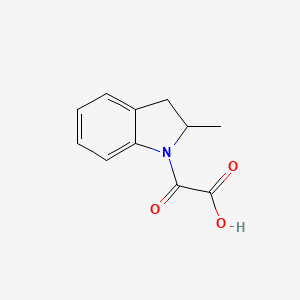
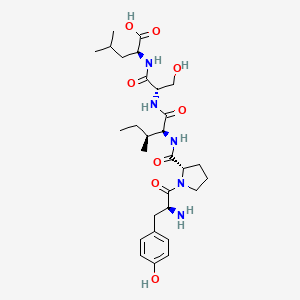

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
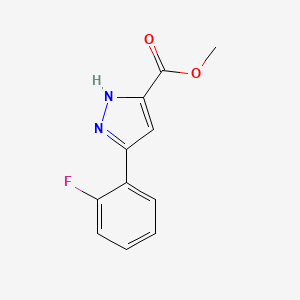
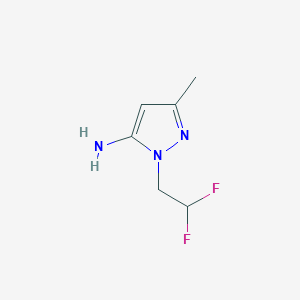
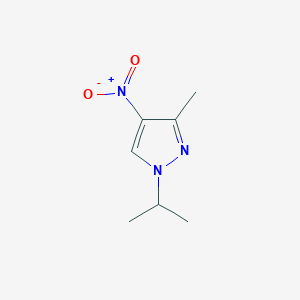
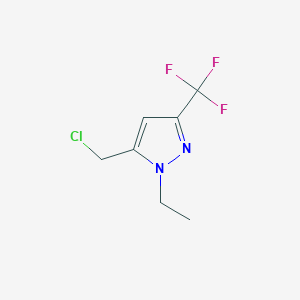
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

